Ethanesulfonamide

Overview

Description

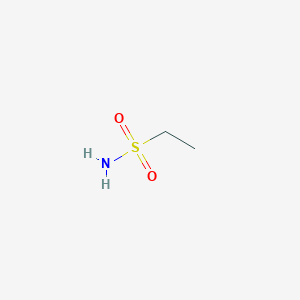

Ethanesulfonamide (CAS 1520-70-3) is an organic compound with the molecular formula C₂H₇NO₂S and a molecular weight of 109.15 g/mol . Structurally, it consists of a sulfonamide group (–SO₂NH₂) attached to an ethane backbone. This compound is widely utilized in pharmaceutical synthesis, such as in the production of naratriptan, a migraine medication , and has shown significant promise in cancer research due to its dual inhibitory effects on tubulin polymerization and heat shock protein 27 (Hsp27) . This compound derivatives are also explored for their anti-proliferative activity against breast cancer cell lines (e.g., MCF-7, MDA-MB-468) with IC₅₀ values as low as 0.001 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with ammonia or an amine. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct . Another method involves the NH4I-mediated amination of sodium sulfinates, which provides an environmentally friendly route to sulfonamide compounds .

Industrial Production Methods: In industrial settings, the production of ethanesulphonamide often involves large-scale reactions using ethanesulfonyl chloride and ammonia. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: The compound can be hydrolyzed to produce ethanesulfonic acid and ammonia.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Bases: Pyridine or sodium hydroxide are often used in substitution reactions.

Major Products Formed:

Oxidation: Ethanesulfonic acid.

Reduction: Ethylamine derivatives.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethanesulfonamide (CAS Number: 1520-70-3) is characterized by the presence of a sulfonamide functional group attached to an ethane chain. Its structure allows for various chemical reactions, making it a versatile compound in synthetic chemistry.

Chemistry

- Building Block : this compound serves as a critical building block in the synthesis of more complex organic molecules. It is frequently used as an intermediate in pharmaceutical and agrochemical production.

- Reagent : It is utilized as a reagent in organic synthesis, facilitating reactions that lead to the formation of various derivatives.

Biology

- Enzyme Inhibition : The sulfonamide group interacts with specific enzymes, making this compound a valuable tool in biochemical assays. It has been shown to inhibit enzyme activity, which is crucial for studying metabolic pathways.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .

Medicine

- Therapeutic Potential : this compound and its derivatives are being investigated for their potential therapeutic applications, particularly in treating inflammatory diseases and infections. Its anti-inflammatory effects have been noted in vitro, where it inhibited the production of pro-inflammatory cytokines .

- Drug Development : Ongoing research focuses on the repurposing of this compound derivatives for use in neurodegenerative diseases and cancer therapies .

Industry

- Material Production : In industrial settings, this compound is employed in the production of dyes and pigments due to its stability and reactivity. Its utility extends to the development of new materials and chemical processes.

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Serves as an intermediate for pharmaceuticals and agrochemicals |

| Biology | Enzyme inhibition | Effective against E. coli and S. aureus with MIC of 32 µg/mL |

| Medicine | Anti-inflammatory agent | Reduces TNF-alpha levels by ~50% in macrophages |

| Industry | Dye production | Utilized in various industrial chemical processes |

Case Study 1: Antimicrobial Activity

A comparative analysis was conducted on several sulfonamide derivatives, including this compound. The study revealed that the compound's structural features significantly contributed to its antimicrobial efficacy against common bacterial strains.

Case Study 2: Anti-inflammatory Properties

In vitro experiments demonstrated that this compound reduces TNF-alpha levels in human macrophages by approximately 50%. This effect was attributed to its ability to inhibit NF-kB signaling pathways, suggesting its potential role in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethanesulphonamide, particularly in its biological applications, involves its interaction with specific molecular targets. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonamide Compounds

Ethanesulfonamide vs. Mthis compound

Mthis compound (CH₃SO₂NH₂) shares a sulfonamide functional group but has a shorter alkyl chain. Key differences include:

- Anti-cancer potency : this compound exhibits superior anti-proliferative activity in MCF-7 cells (IC₅₀ = 0.001 μM) compared to mthis compound derivatives, which typically show IC₅₀ values in the micromolar range .

- Hsp27 inhibition : Substituting mthis compound with this compound in lead compounds significantly reduces Hsp27 inhibitory effects, suggesting chain length impacts target selectivity .

- Metabolic stability : this compound-containing compounds demonstrate variable stability in human liver microsomes. For example, compound 38 (with this compound) retained 79.7% after 30 minutes, while filgotinib (a mthis compound analog) retained 87% after 60 minutes .

This compound vs. Benzylsulfonamide

Benzylsulfonamide (C₆H₅CH₂SO₂NH₂) features an aromatic benzyl group:

- Tubulin inhibition : Both this compound and benzylsulfonamide derivatives inhibit tubulin polymerization, but benzylsulfonamide analogs (e.g., N-methyl-benzylsulfonamide) show slightly higher potency (IC₅₀ = 0.003 μM in SKBR-3 cells) .

- Mechanistic divergence : Molecular docking studies suggest this compound and benzylsulfonamide adopt distinct binding modes in the colchicine site of tubulin, influencing their anti-cancer mechanisms .

This compound vs. Acetamide Derivatives

Acetamide (–NHCOCH₃) lacks the sulfonyl group:

- Activity gap : this compound is 3-fold more potent than phenylsulfonamide and 10–100× more potent than acetamide derivatives in anti-proliferative assays, underscoring the critical role of the sulfonamide group .

This compound vs. Fluorinated Sulfonamides

Fluorinated derivatives (e.g., 1,1,2,2-tetrafluoro-2-(octafluoro-4-iodobutoxy)this compound) exhibit altered physicochemical properties:

- Bioavailability: Fluorination increases lipophilicity and metabolic resistance but may introduce hepatotoxicity risks, as noted by the EPA for this compound analogs .

This compound vs. Ethenesulfonamide

Ethenesulfonamide (C₂H₃SO₂NH₂) contains a double bond:

Tabulated Comparison of Key Compounds

Critical Research Findings

- This compound’s unexpected potency in MCF-7 cells (IC₅₀ = 0.001 μM) suggests off-target mechanisms beyond tubulin/Hsp27 pathways .

- Structural optimization of the 2,5-dimethoxybenzyl group in this compound derivatives improves tubulin inhibition but compromises Hsp27 targeting .

- The EPA highlights this compound’s hepatotoxicity risks, including hepatocellular hypertrophy in rodents , necessitating careful toxicity profiling in drug development.

Biological Activity

Ethanesulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and as an antibacterial agent. This article explores the biological activity of this compound through various studies, including its anticancer properties, enzyme inhibition, and antibacterial effects.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group () attached to an ethyl chain. This structure is crucial for its biological activity, enabling interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable investigation involved the synthesis of novel (E)-N-aryl-2-arylethenesulfonamides, which demonstrated significant cytotoxicity against a range of cancer cell lines. The most potent compound identified in this series, 6t , exhibited IC50 values ranging from 5 to 10 nM across multiple drug-resistant cell lines. In vivo studies using nude mice xenografts showed a dramatic reduction in tumor size, indicating strong anticancer efficacy .

The mechanism underlying the anticancer activity of this compound derivatives involves disruption of microtubule formation and arresting cells in the mitotic phase. Studies indicated that these compounds lead to caspase activation and tubulin depolymerization, contributing to their cytotoxic effects .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibition properties. A series of ethylated sulfonamides were synthesized and screened against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase, and α-glucosidase. The findings revealed that certain derivatives exhibited good inhibitory activity against lipoxygenase while showing moderate inhibition towards AChE and BChE .

Table 1: Enzyme Inhibition Activity of this compound Derivatives

| Compound | AChE Inhibition | BChE Inhibition | Lipoxygenase Inhibition | α-Glucosidase Inhibition |

|---|---|---|---|---|

| This compound | Moderate | Moderate | Good | Moderate |

| Derivative 1 | Moderate | Weak | Excellent | Weak |

| Derivative 2 | Weak | Moderate | Good | Moderate |

Antibacterial Properties

The antibacterial activity of this compound has been documented in various studies. Some derivatives have shown significant antibacterial effects against different bacterial strains. For instance, compounds synthesized from the reaction of this compound with various alkyl halides demonstrated promising antibacterial properties .

Case Study: Ependymoma Treatment

A study focused on pediatric ependymoma highlighted the potential use of this compound derivatives in treating this challenging condition. The research involved developing human ependymoma cell lines and conducting comparative drug screenings that included this compound-based compounds. The results indicated selective anti-tumor effects which could inform future clinical applications .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying ethanesulfonamide in synthetic or biological matrices?

Methodological Answer: this compound is typically identified and quantified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. For biological samples, solid-phase extraction (SPE) is recommended to isolate the compound from complex matrices like plasma or tissue homogenates . Calibration curves should be validated across the expected concentration range (e.g., 0.1–100 µg/mL), with precision (RSD < 5%) and accuracy (90–110% recovery) benchmarks. Internal standards, such as deuterated this compound, improve quantification reliability in MS-based workflows.

Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Synthetic optimization involves:

Substrate Selection : Prioritize starting materials with modifiable functional groups (e.g., halogenated this compound for nucleophilic substitution).

Reaction Conditions : Screen catalysts (e.g., Pd for cross-coupling) and solvents (DMF, THF) to enhance yield.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for purity (>95% by HPLC).

Document reaction yields, byproducts, and spectroscopic data (¹H/¹³C NMR, IR) for reproducibility .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates to measure inhibition constants (Ki) against target enzymes (e.g., carbonic anhydrase).

- Cell Viability Assays : Test cytotoxicity via MTT or resazurin assays in relevant cell lines (e.g., cancer models).

- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-protein interactions.

Include positive/negative controls and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s mechanism of action across different experimental models?

Methodological Answer: Contradictions often arise from model-specific variables (e.g., cell type, species differences). To resolve these:

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., using PRISMA guidelines).

Experimental Replication : Repeat key assays under standardized conditions (pH, temperature, dosing).

Confounding Factor Analysis : Test hypotheses using knockout models or pharmacological inhibitors to isolate variables (e.g., off-target effects) .

Document discrepancies in supplementary materials and discuss limitations in the discussion section .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties and target interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100+ ns to assess stability.

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict absorption/distribution.

- Docking Studies (AutoDock Vina, Schrödinger) : Screen against structural databases (PDB) to identify novel targets.

Validate predictions with in vitro data and adjust models iteratively .

Q. How can researchers design dose-response studies for this compound to balance efficacy and toxicity in preclinical models?

Methodological Answer:

Dose Range-Finding : Conduct acute toxicity studies (OECD 423) to establish LD50 and NOAEL (No Observed Adverse Effect Level).

Efficacy Metrics : Use pharmacodynamic markers (e.g., tumor volume reduction, enzyme activity).

Statistical Design : Apply Hill slope models for EC50/IC50 calculations and ANOVA for inter-dose comparisons.

Include survival curves and histopathology data in supplementary tables .

Q. What strategies are recommended for integrating this compound into combination therapies while avoiding drug-drug interactions?

Methodological Answer:

CYP450 Screening : Test this compound’s inhibition/induction potential using human liver microsomes.

Synergy Analysis : Apply Chou-Talalay or Bliss independence models to quantify combination effects.

Pharmacokinetic Modeling : Use tools like NONMEM to simulate co-administered drug clearance.

Publish raw interaction data in open-access repositories for community validation .

Q. Data Presentation Guidelines

- Tables : Format pharmacokinetic parameters (Cmax, AUC, t½) in Roman-numeral tables with footnotes explaining abbreviations .

- Figures : Use line graphs for dose-response curves (log-scale x-axis) and heatmaps for synergy scores.

- Supplementary Materials : Include crystallographic data (CCDC numbers) for novel derivatives .

Properties

IUPAC Name |

ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO2S/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRZCMUDOWDGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061752 | |

| Record name | Ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-70-3 | |

| Record name | Ethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.